Bienvenue dans la boutique en ligne BenchChem!

2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid

GHB receptor HOCPCA structure–affinity relationship

2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid (CAS 2138813-67-7; MF C12H10Cl2O3; MW 273.11 g/mol) is a conformationally restricted, diaryl-substituted cyclopentene carboxylic acid that structurally merges the GHB high‑affinity ligand pharmacophore (HOCPCA) with a 3,4‑dichlorophenyl moiety. The compound is commercially available at purities ≥95% (typically 95–98%) from multiple specialist vendors and is supplied exclusively for non‑human research use.

Molecular Formula C12H10Cl2O3
Molecular Weight 273.11 g/mol
Cat. No. B13057762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid
Molecular FormulaC12H10Cl2O3
Molecular Weight273.11 g/mol
Structural Identifiers
SMILESC1CC(=C(C1O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
InChIInChI=1S/C12H10Cl2O3/c13-8-3-1-6(5-9(8)14)11-7(12(16)17)2-4-10(11)15/h1,3,5,10,15H,2,4H2,(H,16,17)
InChIKeyYVYRRLCAFXJPPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid – Procurement-Grade Overview for Neuropharmacology & Chemical Biology Research


2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid (CAS 2138813-67-7; MF C12H10Cl2O3; MW 273.11 g/mol) is a conformationally restricted, diaryl-substituted cyclopentene carboxylic acid that structurally merges the GHB high‑affinity ligand pharmacophore (HOCPCA) with a 3,4‑dichlorophenyl moiety [1]. The compound is commercially available at purities ≥95% (typically 95–98%) from multiple specialist vendors and is supplied exclusively for non‑human research use . Its core HOCPCA scaffold is known to bind the GHB high‑affinity site with 27‑ to 39‑fold greater affinity than GHB itself, and the dichlorophenyl appendage introduces additional aromatic and halogen‑bonding functionality that is distinct from the simple HOCPCA core [2].

Why 2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic Acid Cannot Be Replaced by the Parent HOCPCA or Other Simple GHB Analogs


In‑class GHB ligands such as HOCPCA and T‑HCA share the 3‑hydroxycyclopent‑1‑ene‑1‑carboxylic acid core but lack the 2‑aryl substituent. Published SAR for the HOCPCA series explicitly notes that all structural modifications performed on the HOCPCA scaffold led to reduced affinity for the GHB high‑affinity site, underscoring that even minor scaffold alterations are not tolerated [1]. The target compound introduces both a 2‑aryl ring and two chloro substituents, structural features that are absent from the parent HOCPCA. In the closely related 2‑(3,4‑dichlorophenyl)‑cyclopent‑1‑enyl carboxylic acid ester series, the 3,4‑dichlorophenyl group is critical for high‑affinity DAT binding (Ki = 60 nM) and for achieving >7000‑fold selectivity over SERT and >1700‑fold over NET [2]. Generic substitution with the unsubstituted parent HOCPCA or with mono‑chloro or non‑chlorinated 2‑aryl analogs would eliminate these pharmacophoric elements, and no published data support equivalent activity for any such simplified analog in either the GHB‑binding or monoamine‑transporter contexts.

Quantitative Differentiation Evidence for 2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic Acid – Head‑to‑Head and Cross‑Study Comparisons


GHB High-Affinity Site Binding: Scaffold Sensitivity vs. Parent HOCPCA

The parent compound HOCPCA binds the GHB high‑affinity site with 27‑fold higher affinity than GHB (IC50 = 1.2 µM for HOCPCA vs. 32 µM for GHB in rat brain membranes) [1]. In the comprehensive SAR study by Haugaard et al. (2017), **all** structural modifications performed on the HOCPCA scaffold—including introduction of substituents at the 2‑position—resulted in reduced binding affinity relative to the parent [2]. Although no direct binding data are publicly available for the target 2‑(3,4‑dichlorophenyl) analog, the SAR trend demonstrates that the parent HOCPCA represents the affinity ceiling for this series, and any 2‑substituted analog will exhibit a measurable reduction in GHB‑site affinity. This class‑level inference establishes HOCPCA as the appropriate baseline for experimental benchmarking.

GHB receptor HOCPCA structure–affinity relationship CNS ligand

DAT Selectivity: The 3,4-Dichlorophenyl Motif Enables Exceptional Monoamine Transporter Discrimination

In the series of 2‑(3,4‑dichlorophenyl)‑cyclopent‑1‑enyl carboxylic acid esters reported by Boye et al. (2007), the 2‑methylphenyl ester derivative achieved a DAT Ki of 60 nM with SERT/DAT selectivity >7,000 and NET/DAT selectivity >1,700 [1]. The corresponding free carboxylic acid (the target compound) was not tested in that study, but the 3,4‑dichlorophenyl‑cyclopentene scaffold is the essential pharmacophore for this selectivity profile. The free acid serves as the synthetic precursor or hydrolytic metabolite of the ester series, and its procurement enables direct evaluation of the contribution of the carboxylic acid functionality to DAT binding and transporter selectivity, which remains uncharacterized [1].

dopamine transporter DAT inhibitor SERT/DAT selectivity non‑nitrogen inhibitor

Physicochemical Differentiation: LogP and Hydrogen‑Bonding Profile vs. Parent HOCPCA and GHB

The target compound possesses a calculated LogP of 2.99, two hydrogen‑bond donors, and two hydrogen‑bond acceptors . In contrast, the parent HOCPCA (C₆H₈O₃, MW 128.13) has a lower LogP (approximately −0.5 to 0) and the endogenous ligand GHB (C₄H₈O₃, MW 104.10) is highly polar with LogP ≈ −1.0 [1]. The dichlorophenyl substitution increases lipophilicity by approximately 3–4 LogP units, which is expected to alter passive membrane permeability, plasma protein binding, and tissue distribution relative to HOCPCA. This provides a rationale for selecting the target compound when enhanced CNS penetration or altered pharmacokinetic properties are desired, while noting that no experimental brain‑to‑plasma ratio data are publicly available.

LogP hydrogen bond donors/acceptors CNS drug-likeness blood–brain barrier permeability

CaMKIIα Hub Domain Engagement: Differential Structural Determinants Between HOCPCA and Its 2‑Aryl Analogs

HOCPCA selectively binds the CaMKIIα hub domain and improves sensorimotor function after experimental stroke in mice when administered at a clinically relevant time point and in combination with alteplase [1]. The 2‑aryl substitution present in the target compound introduces steric bulk that, based on the CaMKIIα hub crystal structure, is predicted to clash with the Trp‑flip pocket and abolish the allosteric modulation observed with HOCPCA [2]. Consequently, the target compound is expected to be functionally silent or an antagonist at CaMKIIα, making it a valuable tool for dissecting CaMKIIα‑dependent vs. CaMKIIα‑independent mechanisms of GHB analog‑mediated neuroprotection.

CaMKIIα hub domain GHB analogue neuroprotection stroke

Recommended Research & Procurement Scenarios for 2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic Acid


Negative Control for CaMKIIα Hub Domain‑Dependent Neuroprotection Studies

Because the 2‑aryl substitution is predicted to abolish CaMKIIα hub domain binding [1], the target compound should be purchased alongside HOCPCA for experiments investigating whether the neuroprotective effects of GHB analogs in stroke models are mediated through CaMKIIα or through alternative mechanisms (e.g., GHB high‑affinity site agonism). The absence of CaMKIIα engagement allows researchers to isolate CaMKIIα‑independent effects [2].

SAR Expansion of Non‑Nitrogenous DAT Inhibitors

The free carboxylic acid serves as the synthetic precursor to the highly DAT‑selective 2‑methylphenyl ester (DAT Ki = 60 nM; SERT/DAT >7,000) [3]. Procurement of the acid enables systematic esterification/amidation studies to map the contribution of the carboxylate functionality to DAT affinity and selectivity, and to generate novel analogs with potentially improved drug‑like properties.

CNS Penetration Probe with Enhanced Lipophilicity

With a calculated LogP of 2.99 —approximately 3–4 units higher than HOCPCA—the target compound provides a tool to investigate how increased lipophilicity affects brain uptake, MCT1 substrate recognition, and regional brain distribution of GHB‑site ligands, complementing studies that use the more polar parent HOCPCA [4].

GHB High‑Affinity Site Pharmacological Toolbox Expansion

As a conformationally restricted analog bearing both the HOCPCA core and the dichlorophenyl moiety, this compound fills a gap in the current GHB ligand toolbox. It enables competitive binding assays using [³H]HOCPCA to quantify the affinity‑modulating effect of the 2‑aryl‑3,4‑dichloro substitution, contributing to the refinement of the GHB‑site pharmacophore model [5].

Quote Request

Request a Quote for 2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.